[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride
Overview
Description
“[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride” is a complex organic compound. It contains a pyrazole ring, which is a common structure in many biologically active compounds . The compound also includes an imidothiocarbamate group and a hydrochloride moiety, which could potentially influence its reactivity and solubility.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature. The ethylphenyl and phenyl groups are likely to influence the compound’s overall shape and electronic distribution .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to them. The imidothiocarbamate group could also participate in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydrochloride group suggests that it might be soluble in water. The compound’s reactivity, stability, and other properties would be determined by the nature and arrangement of its functional groups .
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. This might involve modifying its structure to enhance its effectiveness, reduce side effects, or improve other properties .
Properties
IUPAC Name |
[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S.ClH/c1-2-14-8-10-15(11-9-14)18-16(13-24-19(20)21)12-23(22-18)17-6-4-3-5-7-17;/h3-12H,2,13H2,1H3,(H3,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOFHAPSDTZJGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2CSC(=N)N)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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